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Abstract

BC1618 is a novel, orally active small molecule that presents a promising new therapeutic
avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of
the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-
activated protein kinase (pAmpka) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48,
BC1618 effectively stabilizes the active form of Ampk, leading to prolonged downstream
signaling. This unique mechanism of action, which focuses on preventing the degradation of
activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators
like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that
BC1618 improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates
autophagy. This document provides a comprehensive technical overview of BC1618, including
its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Synthesis

BC1618 is a synthetic small molecule with the chemical formula C24H24F3NO2 and a
molecular weight of 415.45 g/mol .

Table 1: Chemical Identifiers and Properties of BC1618

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8144711?utm_src=pdf-interest
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.drugtargetreview.com/news/81586/novel-compound-named-bc1618-could-serve-as-new-diabetes-drug/
https://pubmed.ncbi.nlm.nih.gov/33495648/
https://www.drugtargetreview.com/news/81586/novel-compound-named-bc1618-could-serve-as-new-diabetes-drug/
https://pubmed.ncbi.nlm.nih.gov/33495648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8529588/
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.benchchem.com/product/b8144711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value
1-(dibenzylamino)-3-(4-
IUPAC Name _
(trifluoromethyl)phenoxy)propan-2-ol
CAS Number 2222094-18-8
Molecular Formula C24H24F3NO2
Molecular Weight 415.45
Appearance White to off-white solid
- Insoluble in water; Soluble in DMSO (83 mg/mL)
Solubility

and Ethanol (83 mg/mL)

The synthesis of BC1618 involves the reaction of dibenzylamine with 2-((4-
(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key
step in improving the compound's metabolic stability and pharmacokinetic profile.

Mechanism of Action

BC1618's primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is
a component of the SCF (Skp1-Cull-F-box) E3 ubiquitin ligase complex, which targets the
active, phosphorylated form of Ampka (pAmpka) for polyubiquitylation and subsequent
degradation by the proteasome.

By binding to a cavity in Fbxo48, BC1618 disrupts the interaction between Fbxo48 and
pAmpka. This prevents the degradation of pAmpka, leading to its accumulation and sustained
downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the
already activated enzyme pool.
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Mechanism of Action of BC1618.

Downstream of Ampk activation, BC1618 has been shown to:

* Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission
Factor (Mff).

o Facilitate Autophagy: Through the phosphorylation of Ulk1l and suppression of mTORC1
activity.

o Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.

Preclinical Data
In Vitro Efficacy

BC1618 has demonstrated significantly greater potency in stimulating Ampk-dependent
signaling compared to metformin and AICAR.
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Table 2: In Vitro Activity of BC1618

Incubation

Parameter Cell Line Concentration . Result
Time
Dose-dependent
increase in
pAmpka & pACC
) BEAS-2B cells 0-2 uM 16 h pAmpka and
Induction ]
PACC protein
levels.
Dose- and time-
. dependent
Human primary- ) ]
pAmpka & pACC ] increases in
) like hepatocytes 0.1-2 uM 16 h
Induction pAmpka and
(HepaRG) ]
pACC protein
levels.
Effectively
Fbxo48/pAmpka ]
) - 1uM - disrupts the
Interaction . .
interaction.
Over 1,000-fold
Potency vs. more potent in
Metformin stimulating
pAmpka.
Minimal
Efficacious
_ - 0.6 uM - -
Concentration
(MEC)

In Vivo Efficacy and Pharmacokinetics

In high-fat diet-induced obese mice, BC1618 improved hepatic insulin sensitivity.

Table 3: In Vivo Pharmacokinetics of BC1618 in Mice
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Peak Plasma _ Plasma
Route of . Time to Peak .
. . Dosage Concentration Concentration
Administration (Tmax)
(Cmax) at 4h
Oral 20 mg/kg 2,000 ng/mL 0.5h 500 ng/mL

BC1618 exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in
phosphorylated Ampka in the liver, heart, and skeletal muscle.

Safety and Tolerability

BC1618 was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue
histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity
compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in
drinking water for 3 months exhibited no obvious toxicity.

Experimental Protocols
In Vitro Fbxo48 Inhibition Assay

Objective: To determine the effect of BC1618 on the interaction between Fbxo48 and pAmpka.

Methodology:

Transfect 293T cells with Fbxo48-V5.

o Treat the transfected cells with either DMSO (control) or BC1618 (3 uM) for 30 minutes.

o Wash the cells and fractionate them into 10 equal aliquots.

e Subject the aliquots to a range of increasing temperatures to induce protein denaturation.
« Centrifuge at high speed to precipitate the heat-denatured proteins.

o Collect the soluble protein fraction from each temperature point.

e Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence
of BC1618 indicates direct binding and stabilization of Fbxo48.
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Cell Culture and Treatment Thermal Shift Assay Analysis
Transfect 293T cells Treat with BC1618 (3 pM) Wash and fracnonat Apply increasing High-speed centrifugation Immunoblot for Fhxo48
with Fbx048-V5 or DMSO for 30 min cells into aliquots temperature gradient gh-sp 9 in soluble fractions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Stabilizer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b8144711#what-is-bc1618-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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